Stigmolone

Description

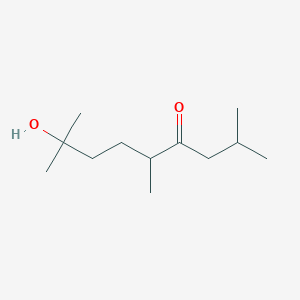

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C12H24O2 |

|---|---|

Poids moléculaire |

200.32 g/mol |

Nom IUPAC |

8-hydroxy-2,5,8-trimethylnonan-4-one |

InChI |

InChI=1S/C12H24O2/c1-9(2)8-11(13)10(3)6-7-12(4,5)14/h9-10,14H,6-8H2,1-5H3 |

Clé InChI |

YMTLJHRYMFKYSF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(=O)C(C)CCC(C)(C)O |

Synonymes |

2,5,8-trimethyl-8-hydroxy-nonan-4-one 2,5,8-trimethyl-8-hydroxynonan-4-one stigmolone |

Origine du produit |

United States |

Biological Functions and Intercellular Signaling Mechanisms

Role in Myxobacterial Developmental Processes

Myxobacteria, including S. aurantiaca, undergo a complex developmental cycle when faced with starvation. This cycle involves the aggregation of individual cells and the subsequent morphogenesis of a fruiting body, within which environmentally resistant spores (myxospores) are formed. Stigmolone plays a significant role in initiating and regulating these processes.

Modulation of Fruiting Body Morphogenesis

Beyond initiating aggregation, this compound is also believed to be involved in later aspects of the differentiation processes that lead to the formation of the mature fruiting body. pnas.orgpnas.org The fruiting body of S. aurantiaca is a complex, tree-like structure, and the coordinated movement and differentiation of cells are necessary for its proper formation. While the precise mechanisms by which this compound influences the intricate morphogenesis are still under investigation, its role as a developmental signal is well-established. pnas.orgpnas.orgnih.gov

Response to Nutrient Limitation and Starvation

The developmental cycle of myxobacteria, including the production and response to this compound, is triggered by nutrient limitation. pnas.orgnih.govucdavis.edu When essential nutrients become scarce, vegetative growth ceases, and the cells initiate the transition to a multicellular, spore-forming state. pnas.orgnih.govucdavis.edu this compound is secreted by cells under these starvation conditions, acting as an extracellular signal that communicates the environmental shift to the population. pnas.orgpnas.orgnih.gov The presence of this signal factor is a key indicator for individual cells to participate in the collective developmental program. pnas.orgpnas.orgnih.gov

Intercellular Communication Dynamics in Myxobacteria

This compound functions as a prokaryotic pheromone, mediating communication between S. aurantiaca cells. pnas.orgpnas.orgnih.gov This intercellular signaling is vital for coordinating the social behaviors that characterize myxobacterial development.

Mechanisms of Pheromonal Recognition

This compound, identified as 2,5,8-trimethyl-8-hydroxy-nonan-4-one, is a structurally unique aliphatic hydroxy ketone that acts as a highly bioactive pheromone. pnas.orgpnas.orgnih.gov It is effective in bioassays at very low concentrations, with a threshold for detection reported around 0.5–1 nM and maximal response at approximately 2 nM. pnas.orgpnas.org While the specific receptor(s) for this compound in S. aurantiaca have not been fully elucidated, its activity at nanomolar concentrations indicates a specific recognition mechanism. pnas.orguni-frankfurt.de The biological activity of this compound appears to be species-specific, as it did not accelerate fruiting body formation in low-density populations of Myxococcus xanthus. pnas.orgpnas.org

Involvement in Cell Density Sensing and Quorum-Sensing Analogues

The production and effect of this compound are linked to cell density. The quantitative effect of a given amount of this compound correlates with the number of cells that produced it. pnas.orgpnas.org This suggests that this compound contributes to cell density sensing, a mechanism by which bacteria assess their population size. pnas.orgpnas.orgnih.gov In myxobacteria, cell density sensing is crucial for triggering the initiation of the developmental life cycle branch. pnas.orgpnas.orgnih.gov While the term "quorum sensing" is often used to describe cell density-dependent gene regulation in bacteria, this compound's role in initiating a multicellular developmental program in response to population density and starvation aligns with the functional principles of quorum sensing or its analogues in myxobacteria. pnas.orgpnas.orgnih.govwikipedia.orgnih.gov The importance of cell density sensing in myxobacterial development is further supported by the observation that a minimum number of cells is required within a certain area for fruiting body formation to occur. pnas.orgnih.gov

Below is a table summarizing key research findings regarding this compound's biological activity:

| Biological Effect | Organism | Effective Concentration | Key Observation | Source |

| Acceleration of Aggregation | Stigmatella aurantiaca | ~1 nM (threshold) | Accelerates aggregation of starving cells. pnas.orgpnas.orgnih.gov | pnas.orgpnas.orgnih.gov |

| Induction of Fruiting Body Formation | Stigmatella aurantiaca | ~2 nM (maximal response) | Substitutes for light in stimulating maturation of aggregates into fruiting bodies. nih.gov | pnas.orgpnas.orgnih.gov |

| Species Specificity | Myxococcus xanthus | Not effective | Did not accelerate fruiting body formation in low-density populations. pnas.orgpnas.org | pnas.orgpnas.org |

Comparative Analysis with Other Myxobacterial Signaling Molecules

Myxobacteria employ a variety of signaling molecules to coordinate their complex social behaviors, including cooperative predation and multicellular development. thegoodscentscompany.comuni.lu In addition to this compound in Stigmatella aurantiaca, other well-characterized myxobacterial signals include the A-signal, E-signal, and C-signal in Myxococcus xanthus. nih.govwikipedia.orgwikipedia.org

The A-signal in M. xanthus is an extracellular mixture of amino acids and peptides that functions as a cell-density signal, initiating the developmental program upon starvation. nih.govthegoodscentscompany.comuni.lu The E-signal, composed of branched-chain fatty acids, also participates in cell-cell communication in M. xanthus. nih.gov The C-signal is a cell surface-associated protein (p17) that is crucial for coordinating cell movement, rippling, aggregation, and sporulation through direct cell-cell contact. wikipedia.orgwikipedia.org

This compound is structurally distinct from these other characterized myxobacterial signals, being an aliphatic hydroxy ketone. nih.gov Unlike the proteinaceous C-signal which requires direct contact, this compound is a low-molecular-weight, steam-volatile compound that is secreted into the extracellular environment and can act at a distance to influence cell behavior. nih.gov While the A-signal and E-signal are also small molecules, this compound does not belong to any previously known class of bacterial pheromones or signal substances. nih.gov Comparative genomic analyses of fruiting myxobacteria, including M. xanthus and S. aurantiaca, indicate that while some genetic programs for fruiting body formation are similar, the specific signaling molecules involved can differ, highlighting the unique role of this compound in S. aurantiaca development. wikipedia.orgethersolvent.com Notably, this compound did not accelerate the formation of fruiting bodies in low-density populations of M. xanthus, suggesting species-specific activity. nih.gov

Emerging Roles in Plant Biology and Plant-Microbe Interactions

Research has increasingly pointed towards emerging roles for this compound in plant biology, particularly in the context of plant defense and interactions with other organisms. wikipedia.org this compound has garnered attention for its potential influence on plant-plant interactions and defense mechanisms. wikipedia.org

Influence on Plant Defense Responses

Studies have indicated that this compound plays a significant role in plant defense against pathogens and pests. wikipedia.org It is reported to be involved in the production of defense-related genes in plants. wikipedia.org This suggests that this compound may act as an elicitor, triggering the plant's innate immune responses. Plant defense responses are complex and involve the recognition of microbial patterns or effector molecules, leading to the activation of signaling pathways mediated by phytohormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). nih.govuni.luguidetopharmacology.org While the precise molecular mechanisms by which this compound influences these pathways require further detailed investigation, its reported involvement in activating defense-related genes positions it as a molecule of interest in understanding plant immunity. wikipedia.org

Participation in Systemic Acquired Resistance (SAR) Pathways

This compound has been implicated in the activation of systemic acquired resistance (SAR) in plants. wikipedia.org SAR is a form of induced immunity that provides broad-spectrum, long-lasting resistance to secondary infections throughout the plant after a localized exposure to a pathogen. bmrb.ionih.govnih.gov This process is typically dependent on the accumulation of salicylic acid (SA) and involves the activation of pathogenesis-related (PR) proteins. bmrb.ionih.govnih.gov The systemic signal in SAR can involve several molecules, including methyl salicylate (B1505791) (MeSA), azelaic acid (AzA), glycerol-3-phosphate (G3P), and pipecolic acid (Pip) and its derivative N-hydroxypipecolic acid (NHP). bmrb.ionih.govmdpi.com The finding that this compound can activate SAR in plants suggests it may interact with or trigger components of these complex signaling networks, potentially offering novel avenues for enhancing plant resistance to diseases. wikipedia.org

Mediation of Plant-Plant Signaling

Furthermore, this compound has been implicated in plant-plant interactions, where it may act as a signaling molecule that triggers defense responses in neighboring plants. wikipedia.org Plants can communicate with each other through volatile organic compounds (VOCs) or root exudates, influencing the defense status of nearby plants. wikipedia.org This form of communication can lead to the priming of defense responses in receiver plants, allowing them to react more quickly and effectively to subsequent pathogen or pest attacks. The suggestion that this compound participates in this plant-plant signaling highlights a potential ecological role for this myxobacterial compound in mediating interactions within plant communities and between microbes and plants. wikipedia.org

Research into this compound and its analogs may contribute to the development of new strategies for crop protection and improving plant resilience against environmental stresses. wikipedia.org

Biosynthetic Pathways and Enzymatic Synthesis

Investigation of Biosynthetic Precursors and Metabolic Intermediates

Direct experimental evidence from isotopic labeling studies to definitively trace the biosynthetic pathway of stigmolone is not extensively documented in the available scientific literature. However, analysis of its chemical structure, 2,5,8-trimethyl-8-hydroxy-nonan-4-one, combined with knowledge of general myxobacterial metabolism, allows for the proposal of likely precursors. pnas.orgasm.org

The branched methyl groups in the this compound backbone strongly suggest a biosynthetic origin involving branched-chain fatty acid precursors. A key potential precursor is isovaleryl-coenzyme A (IV-CoA). asm.org Myxobacteria, including S. aurantiaca, are known to synthesize IV-CoA through two primary routes:

Leucine (B10760876) Degradation: The catabolism of the amino acid leucine via a branched-chain keto acid dehydrogenase (BKD) complex. asm.org

HMG-CoA Pathway: An alternative pathway that branches from the central metabolite 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is also an intermediate in isoprenoid biosynthesis. This pathway is notably induced during fruiting body formation, the same developmental stage when this compound is produced. asm.org

The assembly of the C12 backbone of this compound likely proceeds through a mechanism analogous to polyketide or fatty acid synthesis, involving the sequential condensation of these short-chain acyl-CoA units. The precise intermediates in this assembly line have yet to be isolated and identified. Future research, potentially involving the identification of the this compound biosynthetic genes, will be necessary to confirm these proposed precursors and map the complete sequence of metabolic intermediates. pnas.org

Table 1: Potential Biosynthetic Precursors of this compound

| Proposed Precursor | Origin Pathway | Evidence/Rationale |

|---|---|---|

| Isovaleryl-CoA | Leucine degradation; HMG-CoA pathway | Provides the isobutyl and gem-dimethyl structural motifs common in the this compound molecule. asm.org |

| Propionyl-CoA | Amino acid catabolism (e.g., valine, isoleucine); Fatty acid oxidation | Potentially contributes to the backbone of the polyketide-like chain. |

| Acetyl-CoA | Central metabolism (e.g., glycolysis, pyruvate (B1213749) dehydrogenase complex) | A fundamental building block in fatty acid and polyketide synthesis. |

Proposed Enzymatic Catalysis and Gene Cluster Characterization

Despite the complete genome sequencing of Stigmatella aurantiaca DW4/3-1, the specific biosynthetic gene cluster (BGC) responsible for this compound production has not yet been identified or characterized. wikipedia.org This is in contrast to other secondary metabolites from the same organism, such as the electron transport inhibitor stigmatellin, for which a novel modular polyketide synthase (PKS) gene cluster has been extensively analyzed. nih.gov

The search for a this compound BGC is a significant area for future research. Its identification would be expected to reveal the enzymes catalyzing the biosynthesis, which likely include:

A synthase complex (e.g., a PKS or a related enzyme system) to assemble the carbon backbone from acyl-CoA precursors.

A ketoreductase to catalyze the reduction of a ketone to form the C8 hydroxyl group.

Other potential tailoring enzymes responsible for modifications and release of the final molecule.

The organization of myxobacterial BGCs can be complex, sometimes featuring a "split-cluster" arrangement where essential genes are located in different parts of the genome. hebmu.edu.cn This possibility adds a layer of complexity to the bioinformatic search for the this compound biosynthetic pathway. Elucidation of the enzymatic machinery will be a critical step in understanding how this important signaling molecule is constructed.

Regulation of this compound Biosynthesis and Release

The production and release of this compound are tightly regulated and intrinsically linked to the developmental cycle of S. aurantiaca. It is not a constitutively produced molecule but rather a specific signal synthesized in response to environmental cues, primarily starvation. pnas.orgasm.org

This compound functions as a pheromone to coordinate the behavior of individual cells, inducing them to aggregate into the complex multicellular structures known as fruiting bodies. asm.orgnih.gov Its activity exhibits characteristics of a quorum-sensing system, where a response is only triggered above a certain concentration threshold. The bioassay detection limit for this compound is approximately 0.5–1 nM, with a maximal response observed around 2 nM. annualreviews.org This suggests that the cells can sense the population density and initiate development only when a sufficient number of cells are present in close proximity.

The release of this compound is timed to occur early in the developmental process, triggering the aggregation that is a prerequisite for subsequent stages of differentiation. pnas.org While the physiological triggers are known, the specific molecular control mechanisms—such as dedicated transcription factors, sensor kinases, or other regulatory proteins that control the expression of the this compound biosynthetic genes—remain to be identified. pnas.orgresearchgate.net The study of these regulatory networks is essential for a complete understanding of how myxobacteria orchestrate their complex multicellular life cycle.

Table 2: Regulation and Function of this compound

| Factor/Process | Description | Reference |

|---|---|---|

| Inducing Cue | Nutrient limitation (starvation) | pnas.orgasm.org |

| Biological Role | Pheromone; induces cell aggregation for fruiting body formation | wikipedia.orgnih.govresearchgate.net |

| Mechanism of Action | Quorum-sensing-like signaling | annualreviews.org |

| Effective Concentration | Threshold of ~0.5-1 nM; maximal response at ~2 nM | annualreviews.org |

| Molecular Regulators | Specific regulatory genes and proteins are currently unknown | pnas.org |

Chemical Synthesis and Structure Activity Relationship Sar Studies

Methodologies for Total Chemical Synthesis of Stigmolone

Several approaches have been developed for the total chemical synthesis of this compound, yielding both racemic mixtures and, in some cases, individual enantiomers.

Enantioselective Synthetic Routes

While this compound is biosynthesized as a racemate in Stigmatella aurantiaca, enantioselective synthetic routes have been explored. isopsoc.org The importance of enantioselective synthesis lies in the fact that different enantiomers of a chiral molecule can exhibit different biological activities. wikipedia.org One report details the first asymmetric synthesis of this compound. rwth-aachen.de Enantioselective synthesis aims to favor the formation of a specific enantiomer or diastereomer, often utilizing chiral catalysts or auxiliaries to induce asymmetry during the reaction process. wikipedia.orguwindsor.ca

Structure-Activity Relationship Studies in Biological Assays

Structure-Activity Relationship (SAR) studies are fundamental in understanding how changes in a molecule's structure affect its biological activity. oncodesign-services.com For this compound, SAR studies investigate which parts of the 8-hydroxy-2,5,8-trimethyl-4-nonanone structure are essential for its activity in inducing fruiting body formation in Stigmatella aurantiaca. Biological assays are used to measure the activity of this compound and its structural variants. oncodesign-services.comdiva-portal.org Early studies on this compound indicated that the racemic mixture exhibits nearly the same bioactivity as the individual enantiomers in inducing fruiting body formation. researchgate.net Natural and synthetic this compound have shown the same biological activity at approximately 1 nM concentration. nih.govpnas.org

While initial SAR studies have been performed on myxobacterial secondary metabolites, including potentially this compound or related compounds, some modifications have resulted in reduced potency. researchgate.net Comprehensive derivatization experiments have been used in studies of myxobacterial metabolites to elucidate SAR and evaluate if simpler structures retain bioactivity, though sometimes even minor changes lead to a complete loss of potency. researchgate.net Biological assays can range from simple measurements of a compound's effect on a target (like an enzyme or receptor) to more complex cell-based assays. oncodesign-services.comdiva-portal.orgdanaher.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR), can also be used to predict the relationship between chemical structure and biological activity. danaher.com

Advanced Analytical Research Methodologies

Isolation and Purification Techniques for Research Applications

Initial recovery of the volatile pheromone from the cell culture is achieved through steam distillation. pnas.org This is followed by a series of chromatographic separations, which are physical methods of separation where components are distributed between a stationary phase and a mobile phase that moves in a definite direction. ncert.nic.in The primary techniques employed in the purification of Stigmolone include Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC). pnas.org

The purification workflow is as follows:

Steam Distillation : The initial extraction method leverages the volatility of this compound to separate it from the non-volatile components of the starving cell culture. pnas.org

Reversed-Phase HPLC : The distillate is first subjected to reversed-phase HPLC. In this step, a nonpolar stationary phase is used with a more polar mobile phase to separate compounds based on their hydrophobicity. pnas.org

Solid-Phase Extraction (SPE) : Active fractions from the HPLC are combined, diluted, and passed through C18 solid-phase extraction columns. This step serves to concentrate the compound of interest and exchange the solvent. The pheromone is recovered by eluting the column with diethyl ether. pnas.org

Normal-Phase HPLC : The final purification step involves normal-phase HPLC, utilizing a polar stationary phase (an amino propyl column) and a nonpolar mobile phase (cyclopentane and methyl acetate). pnas.org This separates the target compound based on its polarity, yielding pure this compound.

This sequential use of different chromatographic modes is essential for achieving the high degree of purity required for spectroscopic analysis. jocpr.com

| Step | Technique | Details/Phases | Purpose |

|---|---|---|---|

| 1 | Steam Distillation | N/A | Initial extraction of volatile compounds from cell culture. |

| 2 | Reversed-Phase HPLC | Stationary Phase: C18 | Separation based on hydrophobicity. |

| 3 | Solid-Phase Extraction | Stationary Phase: C18; Eluent: Diethyl ether | Concentration of active fractions and solvent exchange. |

| 4 | Normal-Phase HPLC | Stationary Phase: Amino propyl column; Mobile Phase: Cyclopentane/Methyl acetate | Final purification based on polarity. |

Spectroscopic and Spectrometric Approaches for Structural Confirmation

The definitive structure of this compound as 2,5,8-trimethyl-8-hydroxy-nonan-4-one was determined through the combined application of several spectroscopic and spectrometric techniques. nih.gov This combination is crucial as each method provides complementary pieces of information about the molecule's composition and connectivity. numberanalytics.comneurips.cc

Mass Spectrometry (MS) : High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of the pheromone. nih.gov This technique provides the molecular formula, which is a critical first step in structure elucidation. arxiv.org

Infrared (IR) Spectroscopy : IR spectroscopy identified the key functional groups present in the this compound molecule. nih.gov The detection of specific absorption bands corresponding to a hydroxyl (-OH) group and a ketone (C=O) group provided direct evidence for it being a hydroxy ketone. nih.govarxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectroscopy were instrumental in piecing together the carbon-hydrogen framework of the molecule. nih.govwisdomlib.org

¹H-NMR and ¹³C-NMR : These one-dimensional techniques provided information on the number and chemical environment of the hydrogen and carbon atoms, respectively. pnas.org

Correlated Spectroscopy (COSY) : A two-dimensional NMR experiment (²D H-H COSY) was performed to establish the connectivity between adjacent protons, confirming the sequence of atoms in the carbon chain. pnas.org

A significant challenge during the analysis was the discovery that this compound exists in a solvent-dependent equilibrium with its cyclic enol-ether form, 3,4-dihydro-2,2,5-trimethyl-6-(2-methylpropyl)-2H-pyran. nih.govpnas.org This intramolecular cyclization complicated the interpretation of the spectral data, requiring careful analysis to correctly assign the structure of the active, open-chain ketone form. nih.gov The structures of both the natural pheromone and the synthesized compound were confirmed to be identical through these comprehensive spectroscopic analyses. pnas.org

| Technique | Observation | Inference |

|---|---|---|

| Mass Spectrometry (MS) | Provided precise molecular mass and elemental composition. | Determination of the molecular formula. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) and ketone (C=O) groups. | Confirmed the presence of key functional groups. |

| ¹H-NMR Spectroscopy | Provided chemical shifts and coupling constants for all protons. | Revealed the proton environment and neighboring protons. |

| ¹³C-NMR Spectroscopy | Provided chemical shifts for all carbon atoms. | Identified the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C=O). |

| 2D COSY NMR | Showed correlations between specific protons. | Established the connectivity of the carbon skeleton. |

Quantitative Bioassay Development and Optimization for Pheromonal Activity

To measure the biological activity of this compound, a quantitative bioassay was developed based on its function in the life cycle of S. aurantiaca. pnas.org The pheromone is involved in the starvation-induced aggregation of individual cells, which is a prerequisite for the formation of multicellular fruiting bodies. nih.gov

The bioassay leverages this phenomenon by observing the acceleration of aggregation in low-density cell populations upon the addition of this compound. pnas.org The assay is quantified by counting the number of cellular aggregates or fruiting bodies that form within a specified time period. Control experiments without the addition of the pheromone show a significantly delayed aggregation time. pnas.org

Through the optimization of this bioassay, researchers were able to determine the effective concentration range for this compound's pheromonal activity. The results demonstrated that this compound is a highly potent signaling molecule. pnas.org

| Parameter | Concentration | Observed Effect |

|---|---|---|

| Threshold of Detection | ~0.5–1.0 nM | The minimum concentration required to detect an acceleration in cell aggregation. |

| Maximal Response | ~2.0 nM | The concentration at which the maximum acceleration of aggregation is observed. |

Further experiments using this bioassay confirmed that the activity is specific; this compound did not induce similar developmental effects in other myxobacteria, such as Myxococcus xanthus. pnas.org The bioassay was also critical in confirming that chemically synthesized this compound possessed identical biological activity to the natural, purified compound, validating the structural assignment. nih.govpnas.org

Theoretical Frameworks and Computational Modeling

Computational Approaches to Stigmolone-Receptor Interactions

The function of this compound as a pheromone implies its interaction with a specific cellular receptor or components of a signaling pathway in Stigmatella aurantiaca. pnas.orgpnas.org In other myxobacterial species, such as Myxococcus xanthus, cell-cell recognition and cooperative behaviors are mediated by interactions involving cell surface receptors like TraA. nih.gov While the specific receptor for this compound has not been identified in the provided literature, computational approaches commonly used in the study of ligand-receptor interactions could, in principle, be applied once the receptor is characterized.

The fact that this compound is biosynthesized as a racemate vscht.czisopsoc.org suggests that stereochemistry might play a role in its biological activity, a factor that computational modeling can readily investigate by comparing the predicted interactions of different enantiomers with the receptor.

However, the successful application of these computational approaches is contingent upon the availability of structural information for the this compound receptor, which is not currently detailed in the search results. Research on other myxobacterial signaling molecules indicates that identifying receptors can be challenging. acs.org Future computational studies on this compound-receptor interactions would likely require experimental determination of the receptor's structure, perhaps through techniques like X-ray crystallography or cryo-electron microscopy, or the use of homology modeling if related receptor structures are available.

Computational modeling has been successfully applied to study signaling pathways in myxobacteria, such as those involving A-signal and C-signal in M. xanthus. frontiersin.organnualreviews.org These studies often involve modeling protein-protein interactions and signal transduction cascades using various computational frameworks. While direct modeling of this compound's signaling pathway was not found, these examples demonstrate the applicability of computational methods to deciphering complex signaling networks in myxobacteria.

Future Research Directions and Unaddressed Challenges

Elucidation of Specific Molecular Targets and Receptor Mechanisms

A key unaddressed challenge is the definitive identification of the specific molecular targets and receptor mechanisms through which Stigmolone exerts its pheromone activity in Stigmatella aurantiaca. Although this compound's function as a pheromone has been demonstrated through dose-response curves exhibiting its activity, the responsible molecular target remains unknown. uni-frankfurt.de Understanding the protein receptors or other cellular components that bind this compound is essential for deciphering the downstream signaling pathways that lead to aggregation and fruiting body formation. Research in this area could involve techniques such as receptor binding assays, affinity chromatography coupled with mass spectrometry, and genetic approaches to identify genes involved in this compound perception. Elucidating these mechanisms would provide fundamental insights into prokaryotic intercellular communication and the intricate processes governing myxobacterial development.

Comprehensive Characterization of this compound Biosynthetic Enzymes

While the structure of this compound is known, the comprehensive characterization of the enzymes and the complete biosynthetic pathway responsible for its production in Stigmatella aurantiaca is still needed. This compound's structure, containing two iso-branched residues, suggests it could be an isoprenoid derivative, although its biosynthesis has not yet been elucidated. asm.org Identifying the specific genes and enzymes involved in each step of this compound synthesis is crucial for understanding its regulation and for potential future manipulation of its production. This could involve genomic analysis to identify potential biosynthetic gene clusters, followed by experimental validation through gene knockout or overexpression studies and enzymatic assays. Detailed enzymatic characterization would reveal the biochemical transformations involved and could uncover novel enzymatic activities.

Genetic Engineering Approaches for Enhanced Production or Pathway Modulation

With a better understanding of the biosynthetic pathway, genetic engineering approaches could be employed to enhance this compound production in its native host or potentially in heterologous systems. Genetic manipulation of Stigmatella aurantiaca is possible, as demonstrated by the successful integration of plasmids containing Mx8 phage fragments into its genome. uni-heidelberg.de Modulating the expression of key biosynthetic genes could lead to increased yields for research purposes or potential applications. Furthermore, genetic engineering could be used to create mutant strains that produce this compound analogs, which could help in structure-activity relationship studies and the exploration of its bioactivity spectrum. Introducing the biosynthetic gene cluster into a heterologous host could also offer an alternative, potentially more manageable, system for production and study. bham.ac.uk

Exploration of this compound's Broader Bioactivity Spectrum

Beyond its established role as a myxobacterial pheromone, the broader bioactivity spectrum of this compound warrants further investigation. Myxobacteria are known producers of a diverse array of secondary metabolites with various bioactivities, including antifungal and antitumor properties. internationalscholarsjournals.comresearchgate.net While this compound's primary characterized role is in myxobacterial development, exploring its effects on other organisms, such as fungi, bacteria, or even plant systems, could reveal novel biological activities. Some research suggests a potential role in plant biology, specifically in plant-plant interactions and defense mechanisms, indicating it might be involved in activating plant defense-related genes and systemic acquired resistance (SAR). ontosight.ai Further studies are needed to confirm and expand upon these potential bioactivities.

Potential for Agricultural Biotechnology Applications and Crop Resilience

The potential implications of this compound in agricultural biotechnology, particularly concerning crop resilience and plant defense, represent a promising area for future research. This compound has been implicated in plant defense against pathogens and pests and in triggering defense responses in neighboring plants. ontosight.ai If confirmed and further elucidated, this activity could lead to the development of novel strategies for crop protection and enhancing plant resilience against environmental stresses. ontosight.ai Research could focus on understanding the mechanisms by which this compound influences plant immunity and whether it can be applied exogenously or through genetic approaches to improve crop health and reduce reliance on synthetic pesticides. Bacterial volatile organic compounds (BVOCs), including those from myxobacteria, are being explored as promising bioagents for sustainable crop management. researchgate.net

Development of Novel Analytical Probes for In Situ Detection

Developing novel analytical probes for the in situ detection and quantification of this compound in biological samples, particularly within myxobacterial colonies during development or in plant tissues, would significantly advance research. Current analytical methods for this compound have involved techniques such as HPLC, high-resolution MS, IR, and NMR for isolated and purified samples. pnas.org However, tools for real-time, spatially resolved detection of this compound in its natural environment are lacking. Such probes could provide dynamic insights into this compound production, distribution, and concentration during critical biological processes like myxobacterial aggregation or plant-microbe interactions. This would enable a deeper understanding of its role in signaling and its temporal and spatial dynamics.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the initial identification and characterization of Stigmolone in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise molecular identification. Nuclear magnetic resonance (NMR) spectroscopy should complement structural elucidation, with deuterated solvents to resolve overlapping peaks. Validate results against synthetic standards and reference spectral libraries to minimize false positives .

Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

- Methodological Answer : Employ accelerated stability testing (e.g., thermal, photolytic, and hydrolytic stress conditions) using a factorial design. Quantify degradation products via tandem mass spectrometry (MS/MS) and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls to distinguish environmental artifacts from true degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.